molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-

Cat. No. B8786969
M. Wt: 414.3 g/mol
InChI Key: FYRQOGOXFDTPHI-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

A solution of 4-bromo-2-iodo-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine (0.44 mmol), 3-pyridinyl boronic acid (0.35 mmol) and tetrakis(triphenylphosphine) palladium(0) (0.013 mmol) in a 4:1 solution of 1,4-dioxane (4 mL):saturated sodium carbonate (1 mL) was stirred for 18 h at 100° C. in a sealed tube. After concentrated in vacuo, the residue was partitioned between ethyl acetate (5 mL) and water (5 mL). The organic layer was washed with brine (1×5 mL), dried over magnesium sulfate, and concentrated. Purification by flash chromatography (0-20% ethyl acetate/dichloromethane) provided the title compound as a yellow oil (50%). ESMS [M+H]+: 414.8.
Name
4-bromo-2-iodo-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
0.44 mmol
Type
reactant
Reaction Step One
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.013 mmol
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)(=[O:20])=[O:19])[C:9](I)([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)[CH2:10][C:3]=12.N1C=CC=C(B(O)O)C=1.C(=O)([O-])[O-].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:18]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)(=[O:20])=[O:19])[C:9]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)=[CH:10][C:3]=12 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
4-bromo-2-iodo-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
0.44 mmol
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C(C2)(C=2C=NC=CC2)I)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
0.35 mmol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.013 mmol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (5 mL) and water (5 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (0-20% ethyl acetate/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C=2C=NC=CC2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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